![molecular formula C12H17N3O4S B6574588 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide CAS No. 1091476-41-3](/img/structure/B6574588.png)
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide
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Overview
Description
4-Acetamido-N-(2-methanesulfonamidoethyl)benzamide (4-ANMSEB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of approximately 100°C. 4-ANMSEB is commonly used in laboratories as a reagent to synthesize other compounds or to catalyze reactions. It is also used in various biochemical and physiological experiments, including those related to the study of enzymes, hormones, and other biological molecules.
Scientific Research Applications
Antioxidant Activity
Benzamides, including 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
Benzamides have been shown to possess antibacterial properties. They can inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs.
Cytostatic Activity
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide, also known as tacedinaline, has been identified as an oral cytostatic drug . It has shown impressive differential activity against leukemic cells and normal stem cells , indicating its potential use in leukemia treatment.
Antineoplastic Agent
Tacedinaline has been classified as an antineoplastic agent . It inhibits or prevents the proliferation of neoplasms, suggesting its potential use in cancer therapy, including non-small cell lung, pancreatic, breast, and colorectal cancers .
Histone Deacetylase Inhibitor
Tacedinaline has been found to inhibit histone deacetylase (EC 3.5.1.98) . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its inhibition has implications in transcriptional regulation and cell cycle progression, making it a target for cancer treatment.
Industrial Applications
Amide compounds, including benzamides, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
The primary target of 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide is the Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide acts as an inhibitor of HDAC . By inhibiting HDAC, the compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to various cellular responses.
Biochemical Pathways
The inhibition of HDAC by 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. Changes in this pathway can lead to alterations in the transcription of certain genes, which can have downstream effects on cellular functions and processes.
Result of Action
The inhibition of HDAC by 4-acetamido-N-(2-methanesulfonamidoethyl)benzamide can lead to changes in gene expression . These changes can result in various molecular and cellular effects, depending on the specific genes affected. In some cases, this can lead to the induction of cell cycle arrest and apoptosis, particularly in cancer cells .
properties
IUPAC Name |
4-acetamido-N-[2-(methanesulfonamido)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-9(16)15-11-5-3-10(4-6-11)12(17)13-7-8-14-20(2,18)19/h3-6,14H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBDKIOTAAEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-methanesulfonamidoethyl)benzamide |
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